molecular formula C10H11N5OS B12500189 2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide

2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide

Cat. No.: B12500189
M. Wt: 249.29 g/mol
InChI Key: DHYVBXZIHVHPTL-UHFFFAOYSA-N
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Description

2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure.

Preparation Methods

The synthesis of 2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from its ability to disrupt the cell membrane or inhibit essential metabolic pathways in pathogens .

Comparison with Similar Compounds

2-[5-(Phenylamino)-1,3,4-thiadiazol-2-yl]acetohydrazide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-anilino-1,3,4-thiadiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c11-13-8(16)6-9-14-15-10(17-9)12-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYVBXZIHVHPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(S2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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